Vitamin D4-d3

Catalog No.
S12900418
CAS No.
M.F
C28H46O
M. Wt
401.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vitamin D4-d3

Product Name

Vitamin D4-d3

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5S)-6-methyl-5-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

Molecular Formula

C28H46O

Molecular Weight

401.7 g/mol

InChI

InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h12-13,19-20,22,25-27,29H,4,7-11,14-18H2,1-3,5-6H3/b23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i3D3

InChI Key

DIPPFEXMRDPFBK-QSIFOQNMSA-N

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)C(C)C

Vitamin D4-D3, a compound derived from the vitamin D family, primarily consists of two forms: cholecalciferol (vitamin D3) and its less common counterpart, vitamin D4. Cholecalciferol is synthesized in the skin upon exposure to ultraviolet B radiation, while vitamin D4, or 22-dihydroergocalciferol, is typically obtained from dietary sources. Both compounds are secosteroids with similar structures but differ in their side chains, affecting their biological activity and metabolism.

The metabolism of vitamin D4-D3 involves several key reactions:

  • Synthesis: Cholecalciferol is produced from 7-dehydrocholesterol in the skin when exposed to UVB light. This process involves an electrocyclic reaction that opens the B-ring of the steroid structure.
  • Hydroxylation: Cholecalciferol undergoes two hydroxylation reactions:
    • The first occurs in the liver, converting cholecalciferol to 25-hydroxycholecalciferol (calcifediol) via the enzyme cytochrome P450 2R1.
    • The second occurs in the kidneys, where calcifediol is converted to 1,25-dihydroxycholecalciferol (calcitriol) by 1-alpha-hydroxylase (CYP27B1) .

These hydroxylation steps are crucial for activating vitamin D and enabling its biological functions.

Vitamin D4-D3 plays a significant role in calcium and phosphorus homeostasis. The active form, calcitriol, binds to the vitamin D receptor (VDR), regulating gene expression involved in calcium absorption in the intestines and reabsorption in the kidneys. It also promotes bone mineralization by mobilizing calcium from bones into the bloodstream. The biological activities of vitamin D metabolites include:

  • Enhancing intestinal absorption of calcium and phosphorus.
  • Regulating parathyroid hormone levels.
  • Supporting bone health and mineralization .

The synthesis of vitamin D4-D3 can occur through both natural and synthetic pathways:

  • Natural Synthesis:
    • From Sunlight: Cholecalciferol is synthesized in the skin upon UVB exposure.
    • Dietary Sources: Vitamin D4 can be sourced from certain fungi and yeast.
  • Synthetic Methods:
    • Chemical synthesis can be performed through various organic reactions involving steroid precursors and UV irradiation to mimic natural processes .

Vitamin D4-D3 has several applications across various fields:

  • Nutritional Supplements: Used to prevent or treat vitamin D deficiency.
  • Pharmaceuticals: Employed in formulations aimed at enhancing bone health and preventing osteoporosis.
  • Food Fortification: Added to dairy products, cereals, and other food items to increase dietary intake of vitamin D.

Research on vitamin D4-D3 interactions focuses on its synergistic effects with other nutrients and hormones:

  • Calcium Interaction: Vitamin D enhances calcium absorption; thus, its efficacy is often studied alongside calcium supplementation.
  • Hormonal Interactions: The regulation of calcitriol synthesis is influenced by parathyroid hormone and fibroblast growth factor 23, which modulate its activity based on calcium levels .

Studies have also explored potential interactions with other vitamins and minerals, emphasizing the importance of a balanced intake for optimal health benefits.

Vitamin D4-D3 shares similarities with other forms of vitamin D but has unique characteristics:

Compound NameStructure TypeKey DifferencesBiological Activity
Vitamin D2 (Ergocalciferol)SecosteroidDerived from yeast; different side chainSimilar to cholecalciferol but less potent
Vitamin D3 (Cholecalciferol)SecosteroidProduced in skin; more effective than D2Active form converted via hydroxylation
Vitamin D4 (22-Dihydroergocalciferol)SecosteroidRarely found; distinct side chainLess understood but may have unique roles

Vitamin D4-D3's uniqueness lies in its specific metabolic pathways and potential interactions that differ from those of more common forms like vitamin D2 and vitamin D3. Its lesser-known status may indicate unexplored biological activities that warrant further research .

XLogP3

8.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

401.373696324 g/mol

Monoisotopic Mass

401.373696324 g/mol

Heavy Atom Count

29

Dates

Modify: 2024-08-10

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